molecular formula C17H11ClN2O2S B3036726 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 400076-29-1

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No.: B3036726
CAS No.: 400076-29-1
M. Wt: 342.8 g/mol
InChI Key: XRXLIOPCXHGGGZ-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by a sulfanyl group at position 4 of the pyrimidine ring, substituted with a 2-chlorophenyl moiety. The 2-phenyl group at position 2 and the carboxylic acid at position 5 contribute to its unique physicochemical and biological properties. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-13-8-4-5-9-14(13)23-16-12(17(21)22)10-19-15(20-16)11-6-2-1-3-7-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXLIOPCXHGGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182014
Record name 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-29-1
Record name 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzenethiol with 2-phenyl-4,6-dichloropyrimidine under basic conditions to form the intermediate compound. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid has been investigated for its antimicrobial and anticancer properties . Its unique structure allows it to interact with specific biological targets, potentially inhibiting enzymes involved in cell proliferation.

Mechanism of Action :
The compound may bind to various enzymes or receptors, altering their activity and leading to biological effects such as cell cycle arrest or apoptosis in cancer cells. Research indicates that it could inhibit specific kinases or other molecular targets relevant to tumor growth and survival.

Studies have shown that this compound exhibits promising biological activity due to its structural features. It is being explored for:

  • Anticancer effects : In vitro studies suggest that it can inhibit the growth of certain cancer cell lines.
  • Antimicrobial effects : Preliminary data indicate activity against various bacterial strains.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules . It can be utilized in the development of novel pharmaceuticals by modifying its structure to enhance efficacy or reduce toxicity.

Material Science

The compound is being investigated for its potential use in developing new materials with specific chemical properties. Its unique structure may allow it to be incorporated into polymers or other materials that require enhanced thermal stability or chemical resistance.

Chemical Processes

In industrial chemistry, it can be utilized as an intermediate in the synthesis of various specialty chemicals, leveraging its reactivity to create derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (Target) - 2-Chlorophenyl (C4)
- Phenyl (C2)
- Carboxylic acid (C5)
C₁₇H₁₁ClN₂O₂S 354.8 (calc.) Carboxylic acid enhances hydrophilicity; 2-Cl may influence steric effects.
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid - 2,4-Dichlorophenyl (C4)
- Phenyl (C2)
- Carboxylic acid (C5)
C₁₇H₁₀Cl₂N₂O₂S 377.2 Additional Cl at C4 increases lipophilicity and electron-withdrawing effects.
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate - 2-Chlorophenyl (C4)
- Methylsulfanyl (C2)
- Ethyl ester (C5)
C₁₅H₁₅ClN₂O₂S₂ 366.9 Ester group improves membrane permeability; methylsulfanyl adds bulk.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid - 4-Chlorobenzyl (C2)
- 2-Methylpropyl (C4)
- Trifluoromethyl anilino (C6)
C₂₃H₂₀ClF₃N₄S 476.9 Bulky substituents (e.g., trifluoromethyl) enhance target specificity; crystallographic stability (R = 0.064) .

Physicochemical and Crystallographic Properties

  • Crystallinity : The trifluoromethyl-containing analog (C₂₃H₂₀ClF₃N₄S) crystallizes in a triclinic P1 space group with unit cell dimensions a = 15.3906 Å, b = 15.7040 Å, and c = 15.9129 Å. Its low R factor (0.064) suggests high structural precision, which may correlate with thermal stability .
  • Reactivity : The carboxylic acid group in the target compound facilitates hydrogen bonding and salt formation, whereas the ethyl ester in CAS 339019-54-4 is more amenable to hydrolysis or enzymatic activation .

Biological Activity

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CAS No. 400076-29-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring substituted with a phenyl group and a carboxylic acid group, along with a 2-chlorophenylsulfanyl moiety. Such structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C17H11ClN2O2S
  • Molecular Weight: 342.8 g/mol
  • CAS Number: 400076-29-1

The biological activity of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain enzymes involved in cell proliferation, which is crucial for its potential anticancer properties. The sulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may further influence its biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid exhibit antimicrobial activity against various pathogens. The presence of the chlorophenylsulfanyl group enhances the compound's interaction with microbial enzymes, potentially disrupting their metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific biological pathways targeted by 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid are still under investigation, but initial findings suggest it may inhibit key signaling pathways involved in tumor growth.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effect of pyrimidine derivatives on human cancer cell lines. The results showed that 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialVarious bacteriaInhibition of growth
AnticancerBreast cancer cell linesReduced cell viability
Enzyme InhibitionSpecific metabolic enzymesAltered enzyme activity

Q & A

Basic: What synthetic routes are optimal for preparing 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid?

Answer:
The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine intermediate with 2-chlorothiophenol. For example, chlorination of a pyrimidine precursor (e.g., using POCl₃) generates a reactive 5-chloro intermediate, which can undergo sulfanyl substitution under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of the ester group yields the carboxylic acid moiety. Reaction optimization should focus on controlling stoichiometry (1.2–1.5 equivalents of thiophenol) and temperature (80–100°C) to minimize side products like disulfides .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

Answer:
Regioselectivity in pyrimidine systems is influenced by electron-withdrawing groups (e.g., carboxylic acids) that direct nucleophilic attack to specific positions. Computational modeling (DFT) can predict reactive sites, while experimental validation via in situ NMR monitoring helps track intermediate formation. For example, steric hindrance from the 2-phenyl group may favor substitution at the 4-position over the 5-position. Use of bulky bases (e.g., DBU) can further modulate reactivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., disulfides or unreacted intermediates).
  • ¹H/¹³C NMR : Confirms substitution patterns; the 2-chlorophenyl group shows distinct aromatic splitting, while the carboxylic acid proton appears as a broad singlet (~12–14 ppm).
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the pyrimidine core and substituents .

Advanced: How do solvent polarity and pH influence the compound’s stability during biological assays?

Answer:
The carboxylic acid group renders the compound pH-sensitive. In aqueous buffers (pH > 7), deprotonation increases solubility but may promote hydrolysis of the sulfanyl ether. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) should be conducted via LC-MS to track degradation. Use of aprotic solvents (e.g., DMSO) for stock solutions minimizes hydrolysis .

Basic: What in vitro models are suitable for preliminary evaluation of its biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the pyrimidine scaffold’s prevalence in such targets.
  • Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (IC₅₀) via MTT or resazurin assays.
  • Anti-inflammatory models : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Answer:
Contradictions often arise from variability in assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like the MIAME (Minimum Information About a Microarray Experiment) framework. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and perform meta-analyses of published data to identify confounding variables .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • SwissADME : Estimates logP (lipophilicity), aqueous solubility, and CYP450 interactions.
  • Molecular docking (AutoDock Vina) : Screens for potential off-target interactions using Protein Data Bank (PDB) structures.
  • ADMETlab 2.0 : Predicts blood-brain barrier permeability and hERG channel liability .

Advanced: What strategies mitigate photodegradation of the sulfanyl group in light-exposed assays?

Answer:
The sulfanyl (-S-) bond is prone to oxidation under UV light. Strategies include:

  • Add antioxidants : 0.1% BHT or ascorbic acid in assay buffers.
  • Use amber glassware : Limits UV exposure during storage.
  • Monitor degradation : UPLC-PDA at 254 nm tracks oxidation to sulfoxide/sulfone byproducts .

Basic: How is the compound’s solubility optimized for in vivo studies?

Answer:

  • Co-solvents : 10% DMSO + 10% Cremophor EL in saline.
  • pH adjustment : Sodium salt formation (pH 8–9) enhances aqueous solubility.
  • Nanoformulation : Liposomal encapsulation improves bioavailability .

Advanced: What crystallographic data clarify its interaction with target proteins?

Answer:
Co-crystallization with proteins (e.g., kinases) reveals binding modes. Key parameters:

  • Resolution : Aim for ≤2.0 Å to resolve hydrogen bonds (e.g., between the carboxylic acid and Lys/Arg residues).
  • B-factor analysis : Identifies flexible regions in the ligand-protein complex. CCDC deposition codes (e.g., CCDC 1234567) provide reference structures .

Basic: How are environmental impacts assessed during disposal?

Answer:
Follow EPA guidelines for halogenated compounds:

  • Waste segregation : Separate chlorinated byproducts in certified containers.
  • Incineration : High-temperature (>1200°C) destruction minimizes toxic emissions.
  • Biodegradation assays : OECD 301F tests evaluate microbial breakdown in soil/water .

Advanced: What synthetic modifications enhance selectivity for a target enzyme isoform?

Answer:

  • Bioisosteric replacement : Substitute the 2-chlorophenyl group with a 2-fluorophenyl to modulate steric/electronic effects.
  • Fragment-based design : Use SPR to screen truncated analogs (e.g., pyrimidine-5-carboxylic acid alone) for hotspot binding.
  • Cryo-EM : Resolve isoform-specific binding pockets for structure-guided optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

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